molecular formula C12H11BrN2O B5832855 (2-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

(2-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B5832855
M. Wt: 279.13 g/mol
InChI Key: FTHOKVZPEWDPOW-UHFFFAOYSA-N
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Description

(2-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered nitrogen-containing heterocycles widely employed in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce a ketone or carboxylic acid derivative .

Scientific Research Applications

(2-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-bromophenyl)methanone: Similar structure but with an amino group.

    (3,5-dimethyl-1H-pyrazol-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (3,5-dimethyl-1H-pyrazol-1-yl)(2-fluorophenyl)methanone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (2-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(2-bromophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHOKVZPEWDPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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